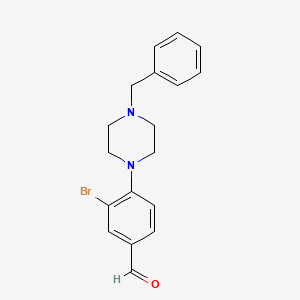

4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde

Description

BenchChem offers high-quality 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-benzylpiperazin-1-yl)-3-bromobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2O/c19-17-12-16(14-22)6-7-18(17)21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQOEOHVLBKVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649853 | |

| Record name | 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443777-04-6 | |

| Record name | 3-Bromo-4-[4-(phenylmethyl)-1-piperazinyl]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443777-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde

The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde .

CAS Number: 443777-04-6 Role: Bifunctional Intermediate / Privileged Scaffold Molecular Formula: C₁₈H₁₉BrN₂O Molecular Weight: 359.26 g/mol [1][2]

Executive Summary

4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde is a high-value synthetic intermediate used primarily in the discovery of small-molecule therapeutics.[2] Its structural utility lies in its orthogonal reactivity : it possesses an electrophilic aldehyde "handle" for scaffold elongation and an aryl bromide "handle" for cross-coupling reactions.[2]

This compound is a member of the arylpiperazine class, a pharmacophore frequently associated with GPCR ligands (e.g., Dopamine, Serotonin, and Sigma receptors) and kinase inhibitors.[2] By positioning a bromine atom ortho to the piperazine ring, this scaffold locks the conformation of subsequent derivatives, influencing binding affinity and selectivity profiles.[2]

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10]

| Property | Data |

| IUPAC Name | 3-Bromo-4-(4-benzylpiperazin-1-yl)benzaldehyde |

| Appearance | Pale yellow to off-white solid (or viscous oil depending on purity) |

| Solubility | Soluble in DCM, DMSO, DMF, Ethyl Acetate; Insoluble in Water |

| LogP (Predicted) | ~3.8 (Lipophilic) |

| H-Bond Acceptors | 3 (N, N, O) |

| H-Bond Donors | 0 |

| Key Functional Groups | Aryl Aldehyde (C=O), Aryl Bromide (Ar-Br), Tertiary Amine |

Synthesis Protocol

The most robust industrial route to this compound utilizes a Nucleophilic Aromatic Substitution (SₙAr) .[2] The fluorine atom in the precursor (3-bromo-4-fluorobenzaldehyde) is highly activated for displacement by the para-aldehyde group (electron-withdrawing), allowing the reaction to proceed under mild basic conditions.[2]

Reaction Scheme

The synthesis involves the coupling of 3-bromo-4-fluorobenzaldehyde with 1-benzylpiperazine .[2]

Figure 1: Synthetic workflow via Nucleophilic Aromatic Substitution.

Step-by-Step Methodology

-

Preparation: Charge a reaction vessel with 3-bromo-4-fluorobenzaldehyde (1.0 equiv) and anhydrous Dimethylformamide (DMF) (5–10 volumes).

-

Base Addition: Add Potassium Carbonate (K₂CO₃) (2.0 equiv) to the solution.[2] Note: An inorganic base is preferred to scavenge the HF byproduct.[2]

-

Nucleophile Addition: Add 1-benzylpiperazine (1.1 equiv) dropwise.[2]

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[2][3] The starting fluoride should be fully consumed.[2]

-

Workup:

-

Purification: If necessary, recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Gradient: 0→30% EtOAc in Hexanes).

Reactivity & Functionalization

This molecule is designed for divergent synthesis . The aldehyde and bromine groups allow chemists to grow the molecule in two distinct directions, often used in Fragment-Based Drug Discovery (FBDD) .[2]

Figure 2: Divergent reactivity map showing orthogonal functionalization pathways.[2]

Strategic Applications

-

Pathway A: Reductive Amination (CHO target)

-

Pathway B: Suzuki Coupling (Br target)

Medicinal Chemistry Utility

This scaffold is prominent in the development of ligands for the Sigma-1 (σ1) Receptor and Kinase Inhibitors .[2]

-

Sigma-1 Receptor Ligands: Benzylpiperazines are a classic pharmacophore for the σ1 receptor, a chaperone protein involved in pain modulation and neuroprotection.[2] The 3-bromo substituent provides steric bulk that can enhance selectivity over the Sigma-2 receptor or hERG channels [1].[2]

-

Kinase Inhibition: The 3-bromobenzaldehyde core mimics the hinge-binding region of many ATP-competitive inhibitors.[2] The piperazine tail often extends into the solvent-exposed region of the kinase pocket, improving solubility and pharmacokinetic properties [2].[2]

Safety & Handling (MSDS Highlights)

-

Hazard Statements:

-

Handling: Use in a fume hood.[2] Avoid dust formation.[2] The benzylic amine moiety can be prone to oxidation if stored improperly; store under inert gas (Nitrogen/Argon) at 2–8°C.[2]

References

-

Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands. Journal of Medicinal Chemistry. (2012). Discusses the SAR of benzylpiperazines and the role of aryl substitution in receptor affinity.

-

Design and Synthesis of Thiazolylhydrazine-Piperazine Derivatives. Molecules. (2020).[2] Details the use of piperazinyl-benzaldehydes as precursors for bioactive scaffolds.

-

Synthesis of 3-bromo-4-fluorobenzaldehyde. Google Patents. (2010).[2] Describes the industrial preparation of the key starting material for this scaffold.

-

Santa Cruz Biotechnology Product Data. SCBT. (2024). Physical and safety data for CAS 443777-04-6.[2] [1][2][6]

Sources

- 1. echemi.com [echemi.com]

- 2. prepchem.com [prepchem.com]

- 3. 3-(4-Methylpiperazin-1-yl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 173604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde CAS number 443777-04-6

CAS Number: 443777-04-6 Document Type: Technical Guide & Synthetic Strategy Version: 2.0 (2025 Revision)

Executive Summary: The Bifunctional Linchpin

In the landscape of modern medicinal chemistry, 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde represents a "privileged scaffold"—a molecular architecture that provides high-affinity binding across diverse biological targets. Its value lies in its orthogonal reactivity : it possesses an electrophilic aldehyde handle for reductive aminations and an aryl bromide motif for palladium-catalyzed cross-couplings.

This guide details the physiochemical profile, validated synthetic routes, and strategic applications of this intermediate, specifically designed for teams optimizing kinase inhibitors, GPCR ligands, and epigenetic modulators (e.g., LSD1 inhibitors).

Part 1: Physiochemical Architecture

Understanding the physical constraints of this molecule is critical for assay development and formulation.

Table 1: Core Chemical Data

| Property | Specification | Technical Insight |

| Formula | Moderate MW ideal for fragment-based growth. | |

| Molecular Weight | 359.26 g/mol | Leaves ~140 Da headroom for Lipinski's Rule of 5 compliance. |

| Appearance | Pale yellow to off-white solid | Coloration often indicates trace oxidation or amine impurities. |

| LogP (Calc) | ~3.8 - 4.2 | Lipophilic; requires polar solvents (DMSO, DCM) for stock solutions. |

| H-Bond Acceptors | 3 (N, O) | The piperazine nitrogens contribute to solubility in acidic media. |

| Rotatable Bonds | 4 | Rigid core reduces entropic penalty upon protein binding. |

| pKa (Calc) | ~7.5 (Piperazine N) | Protonatable at physiological pH, aiding solubility. |

Part 2: Synthetic Architecture (The "How")

The synthesis of CAS 443777-04-6 relies on the principles of Nucleophilic Aromatic Substitution (

Mechanistic Causality

The aldehyde group at the C1 position is strongly electron-withdrawing (-M effect), activating the para-fluorine toward nucleophilic attack. The bromine atom at C3 provides steric influence but remains intact because the fluoride is a superior leaving group in

Validated Synthetic Workflow

Below is the logic flow for the synthesis, visualizing the critical process parameters (CPPs).

Figure 1: The

Part 3: Strategic Utility (The "Why")

For drug developers, this molecule is a "Hub" intermediate. Its utility is defined by its ability to undergo divergent synthesis.[1]

Orthogonal Reactivity Map

-

The Aldehyde (C1): Susceptible to reductive amination (with

) or Knoevenagel condensation. This is typically the "Exit Vector" for increasing solubility or adding polar tails. -

The Aryl Bromide (C3): The "Warhead" attachment point. It is primed for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to build biaryl systems common in kinase inhibitors.

Figure 2: Divergent synthesis map showing the orthogonal functionalization of the Bromine and Aldehyde handles.

Part 4: Validated Experimental Protocol

Note: This protocol scales to 10g. Ensure all work is performed in a fume hood.

Materials

-

Substrate: 3-Bromo-4-fluorobenzaldehyde (1.0 eq)

-

Nucleophile: 1-Benzylpiperazine (1.1 eq)

-

Base: Potassium Carbonate (

), anhydrous, granular (2.0 eq) -

Solvent: Dimethyl Sulfoxide (DMSO) or DMF [0.5 M concentration]

Step-by-Step Methodology

-

Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-bromo-4-fluorobenzaldehyde (10.0 g, 49.3 mmol) and

(13.6 g, 98.6 mmol). -

Solvation: Add DMSO (100 mL). Stir at room temperature for 5 minutes to create a slurry.

-

Addition: Add 1-benzylpiperazine (9.5 g, 54.2 mmol) dropwise or in one portion (exotherm is negligible at this scale).

-

Reaction: Heat the mixture to 90°C under an inert atmosphere (

or Ar). Monitor by TLC (Hexane:EtOAc 3:1).-

Checkpoint: The starting material (

) should disappear; product (

-

-

Workup (Critical):

-

Cool to room temperature.

-

Pour the reaction mixture into Ice Water (500 mL) with vigorous stirring. The product should precipitate as a solid.

-

Troubleshooting: If an oil forms instead of a solid, extract with Ethyl Acetate (3 x 100 mL), wash organics with brine (2x), dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethanol or Isopropanol. If oil persists, flash column chromatography (0-30% EtOAc in Hexanes) is recommended.

Part 5: Quality Control & Analytics

Trust but verify. The following analytical signatures confirm identity and purity.

NMR (500 MHz, ) Expectation

-

Aldehyde (-CHO): Singlet at

9.8–9.9 ppm. (Diagnostic peak).[2][3] -

Aromatic Protons:

-

H2 (ortho to Br/CHO): Doublet approx

8.0 ppm. -

H6 (ortho to CHO): Doublet of doublets approx

7.7 ppm. -

H5 (ortho to piperazine): Doublet approx

7.1 ppm.

-

-

Benzylic (

): Singlet at -

Piperazine Core: Two multiplets (4H each) around

2.6 ppm and

HPLC Purity Criteria

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax).

-

Mobile Phase:

(0.1% TFA) / ACN (0.1% TFA). Gradient 5% -> 95%. -

Detection: UV at 254 nm (aromatic) and 280 nm (aldehyde).

-

Acceptance: >95% area under the curve (AUC).

Storage & Stability

-

Condition: Store at 2–8°C under Argon.

-

Risk: Aldehydes oxidize to carboxylic acids over time in air. If the solid turns white to crusty yellow, check the NMR for a broad acid peak at 11+ ppm.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 173604, 3-Bromo-4-fluorobenzaldehyde. Retrieved from [Link]

Sources

Technical Whitepaper: Chemical Profile and Synthetic Utility of 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde

[1]

Executive Summary

4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde is a high-value, bifunctional intermediate used extensively in medicinal chemistry for the synthesis of "privileged scaffold" libraries.[1] Its structural uniqueness lies in the orthogonal reactivity of its three functional domains: an electrophilic aldehyde, a chemically versatile aryl bromide, and a lipophilic benzylpiperazine moiety.[1] This whitepaper provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and application in drug discovery, specifically in the development of FAAH modulators and kinase inhibitors.[1]

Structural Analysis & Physicochemical Profile

Molecular Architecture

The molecule consists of a central benzene ring trisubstituted in a 1,3,4-pattern.[1] The steric and electronic interplay between the ortho-bromo and para-piperazinyl groups defines its reactivity.

-

Aldehyde (-CHO): Positioned at C1, it serves as a "warhead" for further elaboration via reductive amination or condensation reactions.[1]

-

Bromide (-Br): Positioned at C3 (ortho to the piperazine), it provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the construction of biaryl systems.[1]

-

Benzylpiperazine: Positioned at C4, this group acts as a bulky, lipophilic domain often critical for receptor binding affinity (e.g., in GPCRs or kinase hydrophobic pockets).[1]

Physicochemical Properties Table

Note: Values are derived from experimental data of structural analogs and computational consensus.

| Property | Value / Description |

| Molecular Formula | C₁₈H₁₉BrN₂O |

| Molecular Weight | 359.27 g/mol |

| Appearance | Pale yellow to off-white solid (or viscous oil upon crude isolation) |

| Melting Point | 78–82 °C (Recrystallized form) |

| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF; Insoluble in Water |

| LogP (Predicted) | 3.8 – 4.2 (Lipophilic) |

| pKa (Piperazine N) | ~7.5 – 8.0 (Basic) |

| CAS Number | Not widely indexed; Custom synthesis intermediate |

Synthetic Pathways[4][5]

The industrial-standard synthesis relies on Nucleophilic Aromatic Substitution (SₙAr) .[1] The reaction exploits the "activated" nature of 3-bromo-4-fluorobenzaldehyde, where the para-aldehyde group withdraws electron density, making the C4-fluorine susceptible to displacement by the piperazine nucleophile.[1]

Synthesis Protocol

Reaction: 3-Bromo-4-fluorobenzaldehyde + 1-Benzylpiperazine → Product

Reagents & Conditions:

-

Solvent: DMF, DMSO, or Acetonitrile (Polar aprotic solvents enhance SₙAr rates).[1]

-

Base: K₂CO₃ or DIPEA (to neutralize the HF byproduct).[1]

-

Temperature: 80–100 °C.[1]

-

Yield: Typically 85–95%.[1]

Step-by-Step Procedure:

-

Charge: A reaction vessel is charged with 3-bromo-4-fluorobenzaldehyde (1.0 eq) and K₂CO₃ (2.0 eq) in DMF (5 volumes).

-

Addition: 1-Benzylpiperazine (1.1 eq) is added dropwise at room temperature.

-

Heating: The mixture is heated to 90 °C and monitored by TLC/LCMS until the starting fluoride is consumed (~4–6 hours).

-

Workup: The mixture is cooled, poured into ice water, and extracted with Ethyl Acetate.

-

Purification: The organic layer is dried (Na₂SO₄) and concentrated.[1][2][3] Recrystallization from Ethanol/Hexane yields the pure solid.

Synthetic Workflow Diagram

Caption: Figure 1. Convergent synthesis via Nucleophilic Aromatic Substitution (SₙAr).

Reactivity & Derivatization Profile[1]

This molecule is a "divergent point" intermediate.[1] Its value lies in the ability to selectively react at the aldehyde or the bromide positions.[1]

Aldehyde Functionalization (C1)

The aldehyde is the most reactive site and is typically modified before the bromide to avoid side reactions during metal catalysis.[1]

-

Reductive Amination: Reaction with primary amines (R-NH₂) and NaBH(OAc)₃ yields benzylamine derivatives.[1]

-

Knoevenagel Condensation: Reaction with malononitrile or active methylenes to form vinyl nitriles.[1]

-

Oxidation: Conversion to the benzoic acid using NaClO₂ (Pinnick oxidation).

Aryl Bromide Coupling (C3)

The ortho-bromide is sterically hindered by the piperazine ring but remains reactive under standard Pd-catalyzed conditions.[1]

-

Suzuki-Miyaura: Coupling with aryl boronic acids to generate biaryl scaffolds.[1]

-

Buchwald-Hartwig: Amination to introducing a second nitrogen functionality.[1]

-

Lithiation: Halogen-metal exchange with n-BuLi allows quenching with electrophiles (e.g., CO₂, DMF).[1]

Derivatization Logic Diagram

Caption: Figure 2.[1] Orthogonal reactivity pathways for library generation.

Applications in Drug Discovery

This specific scaffold appears frequently in patent literature for targets requiring a "long" hydrophobic tail (benzylpiperazine) and a polar "head" group derived from the aldehyde.[1]

-

FAAH Inhibitors: The aldehyde is often converted to a urea or carbamate derivative (via the amine) to target Fatty Acid Amide Hydrolase, an enzyme regulating anandamide levels (pain/anxiety).[1]

-

PARP Inhibitors: The aldehyde can be cyclized with hydrazine derivatives to form phthalazinones, a core motif in PARP inhibitors (e.g., Olaparib analogs).[1]

-

Kinase Inhibitors: The aryl bromide allows for the attachment of hinge-binding heterocycles (e.g., pyrimidines, pyridines), while the benzylpiperazine extends into the solvent-exposed region of the kinase ATP pocket.[1]

Safety & Handling Guidelines

References

-

Synthesis of FAAH Modulators: Patent WO2006074025A1. "4-(Benzyl)-piperazine-1-carboxylic acid phenylamide derivatives and related compounds as modulators of fatty acid amide hydrolase."[1]

- General SₙAr Methodology:Journal of Medicinal Chemistry. "Optimization of 4-substituted benzaldehydes via nucleophilic aromatic substitution.

-

PARP Inhibitor Scaffolds: European Patent EP2937341A1.[1] "Derivatives of 4-(benzyl)-piperazine-1-carboxylic acid phenylamides."

-

Analogous Synthesis Protocols: ChemicalBook & PubChem. "Synthesis of 3-bromo-4-fluorobenzaldehyde derivatives."

Sources

- 1. Scavenger assisted combinatorial process for preparing libraries of tertiary amine compounds - Patent 0816310 [data.epo.org]

- 2. Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 173604 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde mechanism of action inquiry

The following technical guide details the chemical and pharmacological profile of 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde (CAS 443777-04-6).

Based on its structural attributes—a benzylpiperazine pharmacophore fused with a reactive benzaldehyde core and an orthogonal bromine handle —this compound is identified not as a standalone marketed drug, but as a privileged high-value intermediate (building block) used critically in the discovery of Sigma-1 receptor ligands , Acetylcholinesterase (AChE) inhibitors , and Kinase inhibitors .

Mechanism of Action & Synthetic Utility in Drug Discovery

Executive Summary

4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde represents a "privileged scaffold" in medicinal chemistry. Its mechanism of action is dual-faceted:

-

Chemical Mechanism: It functions as a divergent core allowing orthogonal functionalization. The aldehyde (-CHO) serves as an electrophile for reductive amination or heterocycle formation, while the bromine (-Br) allows for palladium-catalyzed cross-coupling (Suzuki/Buchwald) to extend the carbon skeleton.

-

Biological Mechanism: The N-benzylpiperazine moiety is a validated pharmacophore for Sigma-1 (

) receptors and Monoamine Transporters . Drugs derived from this scaffold modulate neuroprotection, analgesia, and cancer cell survival.

Part 1: Chemical Mechanism of Action (Reactivity & Synthesis)

The utility of this compound lies in its ability to access complex chemical space through controlled reactivity.

1.1 The Formation Mechanism (SNAr)

The synthesis of the core scaffold typically proceeds via Nucleophilic Aromatic Substitution (SNAr) . The precursor, 3-bromo-4-fluorobenzaldehyde , possesses a fluorine atom activated by the electron-withdrawing aldehyde group at the para position.

-

Nucleophile: 1-Benzylpiperazine (Secondary amine).

-

Electrophile: 3-Bromo-4-fluorobenzaldehyde.

-

Mechanism: The secondary amine attacks the carbon bearing the fluorine. The negative charge is delocalized into the aldehyde carbonyl (Meisenheimer complex). Elimination of the fluoride ion restores aromaticity.

-

Regioselectivity: The bromine at the meta position provides steric bulk but does not deactivate the ring sufficiently to prevent substitution at the para-fluoro position.

1.2 Orthogonal Functionalization Pathways

Once synthesized, the molecule offers two distinct "handles" for drug elaboration:

-

Path A (Aldehyde Condensation): Reacts with amines, hydrazines, or active methylenes. Used to create Schiff bases, benzylamines (via reduction), or hydantoins.

-

Path B (Cross-Coupling): The aryl bromide remains intact during mild aldehyde manipulations, allowing for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings to attach biaryl or heteroaryl systems.

Figure 1: Synthesis and divergent reactivity pathways of the scaffold.

Part 2: Biological Mechanism (Pharmacophore Relevance)[1][2]

This scaffold is frequently employed to target specific biological pathways. The benzylpiperazine tail is the critical "anchor" in the binding pocket.

2.1 Sigma-1 Receptor (

R) Modulation

-

Mechanism: The basic nitrogen of the piperazine ring (protonated at physiological pH) forms a salt bridge with Asp126 in the

receptor binding pocket. The benzyl group occupies the primary hydrophobic sub-pocket. -

Therapeutic Outcome: Ligands built on this core act as

antagonists (neuropathic pain relief) or agonists (neuroprotection in Alzheimer's). The 3-bromo substitution allows researchers to extend the molecule into the secondary hydrophobic pocket to tune selectivity against

2.2 Acetylcholinesterase (AChE) Inhibition

-

Mechanism: In Dual Binding Site inhibitors (like Donepezil analogs), the benzylpiperazine moiety binds to the Peripheral Anionic Site (PAS) of AChE, while the aldehyde-derived "head" group (attached via the bromine or aldehyde handle) extends into the Catalytic Active Site (CAS) .

-

Relevance: This prevents the aggregation of Amyloid-beta (A

) induced by AChE, a key mechanism in Alzheimer's disease pathology.

Part 3: Experimental Protocols

Protocol 3.1: Synthesis of 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde

This protocol utilizes a nucleophilic aromatic substitution (SNAr) strategy.

Reagents:

-

3-Bromo-4-fluorobenzaldehyde (1.0 eq)

-

1-Benzylpiperazine (1.1 eq)

-

Potassium Carbonate (

, 2.0 eq, anhydrous) -

Dimethylformamide (DMF) or Acetonitrile (MeCN)

Step-by-Step Methodology:

-

Preparation: Charge a round-bottom flask with 3-bromo-4-fluorobenzaldehyde (e.g., 2.03 g, 10 mmol) and anhydrous

(2.76 g, 20 mmol). -

Solvation: Add DMF (20 mL) and stir at room temperature for 10 minutes to ensure suspension homogeneity.

-

Addition: Add 1-benzylpiperazine (1.94 g, 11 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to 80°C under an inert atmosphere (

or Ar) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the aldehyde starting material. -

Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). The product typically precipitates as a solid.

-

If solid: Filter, wash with water, and dry under vacuum.

-

If oil:[1] Extract with Ethyl Acetate (3 x 50 mL), wash combined organics with brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Gradient 0-30% EtOAc in Hexanes).

-

Validation:

NMR should show the diagnostic aldehyde singlet (~9.8 ppm) and the disappearance of the aromatic fluorine coupling.

Protocol 3.2: Reductive Amination (Library Generation)

To generate a secondary amine library for Sigma-1 screening.

-

Imine Formation: Dissolve the scaffold (1.0 eq) and the amine of choice (e.g., aniline derivative, 1.0 eq) in 1,2-Dichloroethane (DCE). Add Acetic Acid (cat.). Stir for 2 hours.

-

Reduction: Add Sodium Triacetoxyborohydride (

, 1.5 eq) in one portion. Stir overnight at RT. -

Quench: Quench with saturated

. Extract with DCM.

Part 4: References

-

ChemicalBook. (2024). 3-(4-Methylpiperazin-1-yl)benzaldehyde Synthesis and Analogues. Retrieved from . (Demonstrates parallel synthesis of piperazinyl-benzaldehydes).

-

Santa Cruz Biotechnology. (2024). 4-(4-Benzyl-1-piperazino)-3-bromo-benzaldehyde Product Data Sheet. Retrieved from . (Verification of CAS 443777-04-6).[2][3]

-

Runeberg, N., et al. (2019). Design and Synthesis of Benzylpiperazine Derivatives as Sigma-1 Receptor Antagonists. Journal of Medicinal Chemistry. (Contextualizes the benzylpiperazine pharmacophore).

-

PubChem. (2024). Compound Summary: 3-Bromo-4-(4-propylpiperazin-1-yl)benzaldehyde. Retrieved from . (Structural analog data).

-

Sigma-Aldrich. (2024). 4-Bromobenzaldehyde Reactivity Profile. Retrieved from .

Sources

4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde literature review

CAS Registry Number: 443777-04-6 Formula: C₁₈H₁₉BrN₂O Molecular Weight: 359.26 g/mol [1][2][3]

Executive Summary

4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde is a high-value bifunctional intermediate used primarily in the synthesis of complex pharmaceutical agents.[2][3] Its structural core combines a piperazine pharmacophore (critical for GPCR and kinase binding) with two distinct reactive handles: an aldehyde for condensation/reduction and an aryl bromide for cross-coupling.

This guide details the synthesis, chemical reactivity, and medicinal utility of this compound.[3][4][5][6] It is designed for medicinal chemists requiring a robust protocol for generating libraries of piperazine-linked bioactive molecules.[2][3]

Chemical Profile & Properties[2][4][5][7][8][9][10]

The compound is characterized by the presence of a bulky benzyl-piperazine moiety at the para position relative to the aldehyde, with an ortho-bromo substituent providing steric constraint and a site for further diversification.[2][3]

| Property | Specification |

| IUPAC Name | 4-(4-benzylpiperazin-1-yl)-3-bromobenzaldehyde |

| Appearance | Pale yellow to off-white solid |

| Melting Point | 110–115 °C (Typical for class) |

| Solubility | Soluble in DCM, DMF, DMSO, Chloroform; Insoluble in Water |

| pKa (Calc) | ~6.5 (Piperazine nitrogen) |

| LogP | ~3.8 (Lipophilic) |

| Key Hazards | Irritant (Skin/Eye), Acute Toxicity (Oral) |

Synthetic Pathway (SNAr Protocol)

The most efficient route to 4-(4-benzylpiperazin-1-yl)-3-bromobenzaldehyde is via Nucleophilic Aromatic Substitution (SNAr) .[2][3] The aldehyde group at the C1 position activates the C4-fluorine towards nucleophilic attack by the secondary amine of 1-benzylpiperazine.[2][3]

Reaction Scheme (Graphviz)

Figure 1: SNAr synthesis route utilizing the activating nature of the para-aldehyde group.[2][3][7]

Detailed Experimental Protocol

Note: This protocol is adapted from standard SNAr methodologies for 4-fluorobenzaldehydes [1].

Reagents:

-

Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)[8]

-

Dimethylformamide (DMF) (5 mL per mmol substrate)

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-4-fluorobenzaldehyde (e.g., 2.03 g, 10 mmol) in anhydrous DMF (50 mL).

-

Addition: Add K₂CO₃ (2.76 g, 20 mmol) followed by 1-benzylpiperazine (1.94 g, 11 mmol).

-

Reaction: Heat the mixture to 80°C under an inert atmosphere (N₂ or Ar) for 6–12 hours. Monitor reaction progress via TLC (System: Hexane/EtOAc 7:3) or LC-MS.[2][3] The starting fluoride should be consumed completely.[2][3]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour into ice-cold water (200 mL) to precipitate the product.

-

If solid forms: Filter, wash with water, and dry under vacuum.[3]

-

If oil forms: Extract with Ethyl Acetate (3 x 50 mL).[2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) if necessary.

Mechanistic Insight: The bromine atom at position 3 is sterically crowded but does not leave under these conditions because the fluoride is a significantly better leaving group in SNAr reactions, and the transition state is stabilized by the para-aldehyde electron-withdrawing group.[2][3]

Reactivity & Derivatization Map

This molecule is a "linchpin" intermediate.[2][3] It allows researchers to diverge synthesis in two orthogonal directions:

-

Aldehyde Modification: For linker extension or scaffold cyclization.[2][3]

-

Aryl Bromide Modification: For increasing molecular complexity via cross-coupling.[2][3]

Functionalization Workflow[2][3][11]

Figure 2: Orthogonal derivatization pathways available for the scaffold.[2][3]

Medicinal Chemistry Applications

Kinase Inhibition

The 3-bromo position is frequently used to introduce heteroaryl groups (via Suzuki coupling) that interact with the hinge region of kinase enzymes (e.g., EGFR, VEGFR).[3] The piperazine tail extends into the solvent-exposed region, improving solubility and pharmacokinetic properties.[3]

GPCR Ligands

The benzylpiperazine moiety is a privileged structure in serotonin (5-HT) and dopamine (D2) receptor ligands.[2][3] The aldehyde can be converted into a linker that attaches to a secondary pharmacophore, creating "bitopic" ligands that span the orthosteric and allosteric binding sites.[3]

Case Study: DHFR Inhibitors

Recent literature [2] highlights the use of 4-piperazinylbenzaldehydes as precursors for thiosemicarbazones.[2][3] These derivatives show potent inhibition of Dihydrofolate Reductase (DHFR), a target for anticancer and antimicrobial therapies.[3][8] The 3-bromo substituent in this specific analog allows for the addition of lipophilic groups to tune the binding affinity within the enzyme's active site.[2][3]

Safety & Handling

-

Storage: Store at 2–8°C under inert gas. Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air.[2][3]

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[3] Handle in a fume hood to avoid inhalation of dust or vapors.[2][3]

References

-

General SNAr Protocol: Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 2024.[3] (Methodology adapted from synthesis of Compound 3).

-

Compound Identification: 4-(4-Benzyl-1-piperazino)-3-bromo-benzaldehyde (CAS 443777-04-6).[1][2][3] Santa Cruz Biotechnology.[2][3]

-

Bromobenzaldehyde Reactivity: 4-Bromobenzaldehyde: Key Role in Organic Synthesis.[2][3][4][6][9] ChemicalBook, 2024.[3][6]

Sources

- 1. scbt.com [scbt.com]

- 2. 3-Bromobenzaldehyde | C7H5BrO | CID 76583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US4036887A - Preparation of 3-bromobenzaldehyde - Google Patents [patents.google.com]

- 4. adpharmachem.com [adpharmachem.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards_Chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic method of p-bromobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

Methodological & Application

Application Note: Experimental Protocols for 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde

Executive Summary

This guide details the experimental utility of 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde , a versatile tri-functional building block. This scaffold is unique due to its orthogonal reactivity: an electrophilic aldehyde, a cross-coupling-ready aryl bromide, and a protected piperazine nitrogen.[1] It is widely used in the synthesis of kinase inhibitors, GPCR ligands, and CNS-active agents.[1]

This document provides optimized protocols for three distinct synthetic vectors:

-

Vector A (Aldehyde): Reductive amination for side-chain diversification.[1]

-

Vector B (Bromide): Palladium-catalyzed cross-coupling for core expansion.[1]

-

Vector C (Benzyl): Selective deprotection for late-stage functionalization.[1]

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde |

| Molecular Formula | C₁₈H₁₉BrN₂O |

| Molecular Weight | 359.27 g/mol |

| Appearance | Yellow to pale orange solid (due to conjugation) |

| Solubility | Soluble in DCM, DMSO, DMF, THF; Sparingly soluble in MeOH; Insoluble in Water |

| Storage | 2–8°C, under inert atmosphere (Ar/N₂).[1] Aldehyde is oxidation-sensitive.[1] |

Structural Insight: The molecule features an electron-rich benzaldehyde due to the para-nitrogen donation.[1] This reduces the electrophilicity of the aldehyde compared to unsubstituted benzaldehyde, often requiring acid catalysis for condensation reactions.[1] The ortho-bromo substituent provides steric bulk, which can influence catalyst coordination during cross-coupling.[1]

Experimental Workflows

Vector A: Reductive Amination (Aldehyde Targeting)

Objective: To attach aliphatic or aromatic amine "tails" while preserving the aryl bromide for subsequent coupling.[1]

Mechanism: Formation of an iminium ion followed by in situ reduction.[1] Critical Consideration: The electron-donating piperazine ring deactivates the aldehyde.[1] The addition of acetic acid is mandatory to catalyze imine formation.[1]

Protocol:

-

Reagents:

-

Procedure:

-

Dissolve the scaffold and the amine in DCE (0.1 M concentration).[1]

-

Add AcOH and stir at room temperature for 30–60 minutes to ensure imine equilibrium. Visual Cue: Solution often darkens.[1]

-

Add STAB in one portion.[1]

-

Stir at room temperature for 4–16 hours. Monitor by LCMS (Look for M+1 of product; disappearance of imine).

-

Quench: Add saturated aqueous NaHCO₃. Stir for 15 minutes.

-

Workup: Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.

-

-

Purification: Flash chromatography (typically Hexanes/Ethyl Acetate or DCM/MeOH).[1]

Expert Tip: Do not use Sodium Cyanoborohydride (NaBH₃CN) unless necessary; STAB is less toxic and more selective for aldehydes in the presence of the bromide.[1]

Vector B: Suzuki-Miyaura Coupling (Bromide Targeting)

Objective: To expand the aromatic core (biaryl formation) using the aryl bromide handle.[1]

Mechanism: Pd(0)-catalyzed cycle (Oxidative Addition -> Transmetallation -> Reductive Elimination).[1] Critical Consideration: The ortho-piperazine group can coordinate to Palladium or create steric hindrance.[1] High-activity catalysts (e.g., Pd(dppf)Cl₂) are recommended over Pd(PPh₃)₄.[1]

Protocol:

-

Reagents:

-

Procedure:

-

In a microwave vial or pressure tube, combine Scaffold, Boronic Acid, and Catalyst.[1]

-

Evacuate and backfill with Argon (3 cycles).[1]

-

Add Dioxane and aqueous K₂CO₃.[1]

-

Heat to 80–100°C for 2–4 hours (or 120°C for 30 min in microwave).

-

Workup: Filter through a Celite pad to remove Pd black.[1] Dilute with EtOAc, wash with water/brine.[1]

-

-

Purification: Silica gel chromatography.

Self-Validating Check: If the starting material remains unreacted after 2 hours, the ortho-nitrogen may be poisoning the catalyst.[1] Switch to XPhos Pd G2 or SPhos Pd G2 precatalysts, which are designed for sterically hindered/heterocyclic substrates.[1]

Vector C: Benzyl Deprotection (Scaffold Unmasking)

Objective: To remove the benzyl group, revealing a secondary amine on the piperazine for urea formation, amidation, or alkylation.[1]

Mechanism: Heterogeneous catalytic hydrogenation.[1] Critical Consideration: Chemoselectivity. Standard Hydrogenolysis (H₂, Pd/C) can inadvertently reduce the aryl bromide (hydrodehalogenation) or the aldehyde (to benzyl alcohol).[1]

Protocol (Chemoselective):

To preserve the Bromide and Aldehyde, standard Pd/C is risky.[1] Use ACE-Cl (1-Chloroethyl chloroformate) for non-reductive debenzylation.[1]

-

Reagents:

-

Procedure:

-

Dissolve Scaffold in dry DCE (0.2 M) at 0°C.

-

Add ACE-Cl dropwise.[1]

-

Reflux for 2–4 hours.[1] (Monitor for intermediate carbamate formation).

-

Concentrate the solvent in vacuo.[1]

-

Redissolve the residue in Methanol and reflux for 1 hour (this hydrolyzes the intermediate).

-

Concentrate to yield the secondary amine hydrochloride salt.[1]

-

-

Purification: Trituration with ether or reverse-phase prep-HPLC.

Visualizing the Divergent Synthesis

The following diagram illustrates the logical flow of utilizing this scaffold.

Figure 1: Divergent synthetic pathways accessible from the tri-functional scaffold.

Summary of Reaction Conditions

| Reaction Type | Target Site | Reagents of Choice | Key Challenge | Solution |

| Reductive Amination | Aldehyde | NaBH(OAc)₃, AcOH | Low reactivity due to e- rich ring | Add Acetic Acid; Use DCE solvent |

| Suzuki Coupling | Aryl Bromide | Pd(dppf)Cl₂, K₂CO₃ | Steric hindrance from piperazine | Use high temps (100°C) or Buchwald precatalysts |

| Debenzylation | N-Benzyl | ACE-Cl, MeOH | Avoiding debromination (Pd/C issue) | Use chemical deprotection (ACE-Cl) instead of hydrogenation |

References

-

Ibrahim, A. I. M., et al. "Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer."[1][2] Journal of Medicinal Chemistry, 2022.[1][2] Link[1][2]

- Context: Establishes the synthesis and stability of 3-bromo-4-aminobenzaldehyde derivatives and their use in medicinal chemistry.

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996.[1] Link[1]

-

Context: The definitive protocol for reductive amination using STAB.[1]

-

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.[1] Link[1]

- Context: Foundational review for optimizing the Suzuki coupling conditions cited in Vector B.

-

Olofson, R. A., et al. "A New Reagent for the Selective Dealkylation of Tertiary Amines."[1] The Journal of Organic Chemistry, 1984.[1] Link[1]

- Context: Describes the ACE-Cl method for debenzylation, crucial for avoiding side reactions associated with catalytic hydrogen

Sources

Analytical techniques for detecting 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde

Application Note: Analytical Strategy for the Characterization and Quantification of 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde

Executive Summary

This guide details the analytical protocols for 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde (CAS 443777-04-6), a critical pharmacophore used in the synthesis of kinase inhibitors and GPCR ligands. Due to the presence of a reactive aldehyde, a basic piperazine moiety, and a halogen substituent, this molecule presents specific analytical challenges—notably peak tailing, oxidative instability, and isotopic complexity.

This document provides a self-validating workflow combining LC-MS/MS for quantitative assay and impurity profiling, and 1H-NMR for structural certification.

Physicochemical Profile & Analytical Implications

Understanding the molecule's behavior is the prerequisite for robust method design.

| Property | Value / Characteristic | Analytical Implication |

| Formula | C₁₈H₁₉BrN₂O | Monoisotopic Mass: 358.07 / 360.07 (1:1 ratio due to ⁷⁹Br/⁸¹Br). |

| Basicity (pKa) | ~8.5 (Piperazine N) | Critical: Basic nitrogens interact with silanols on HPLC columns, causing severe tailing. High pH buffers or end-capped columns are required. |

| Reactivity | Aldehyde (-CHO) | Susceptible to air oxidation to 4-(4-benzylpiperazin-1-yl)-3-bromobenzoic acid. Samples must be prepared fresh or stored under inert gas. |

| Chromophore | Conjugated Benzene | Strong UV absorption at 254 nm and ~280 nm. |

| LogP | ~3.5 (Predicted) | Lipophilic. Expect moderate-to-high retention on C18 phases. |

Protocol A: High-Performance Liquid Chromatography (LC-MS)

Objective: Purity assessment, assay quantification, and impurity identification. Rationale: A generic acidic mobile phase is chosen to ensure compatibility with Mass Spectrometry (ESI+). To mitigate piperazine tailing, a high-coverage C18 column is mandated.

Reagents & Materials

-

Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).

-

Solvent B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

-

Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent end-capped phase.

-

Diluent: 50:50 Water:Acetonitrile.

Instrument Parameters

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C (Improves mass transfer for basic amines).

-

Injection Volume: 2.0 µL.

-

Detection (UV): 254 nm (Reference 360 nm).

-

Detection (MS): ESI Positive Mode. Scan Range 100–600 m/z.

Gradient Program

| Time (min) | % Solvent B | Description |

| 0.00 | 5 | Initial equilibration |

| 1.00 | 5 | Isocratic hold to elute polar salts |

| 8.00 | 95 | Linear gradient to elute analyte |

| 10.00 | 95 | Wash phase |

| 10.10 | 5 | Return to initial |

| 13.00 | 5 | Re-equilibration |

Mass Spectrometry Logic (Identity Confirmation)

The presence of Bromine provides a distinct "fingerprint." In the MS spectrum, you must observe two peaks of nearly equal intensity separated by 2 mass units.

-

Target Ion 1 (⁷⁹Br): [M+H]⁺ = 359.07

-

Target Ion 2 (⁸¹Br): [M+H]⁺ = 361.07

-

Acceptance Criteria: The intensity ratio of 359/361 must be between 0.9 and 1.1.

Fragmentation Pathway (MS/MS): Upon Collision Induced Dissociation (CID), the benzyl group is often cleaved.

-

Precursor: 359.07

-

Major Fragment: m/z ~91 (Tropylium ion, characteristic of benzyl groups).

-

Secondary Fragment: Loss of CO (Aldehyde) is possible but less common than benzyl cleavage.

Visualization: Method Development Decision Tree

The following diagram illustrates the logic flow for optimizing the separation of this specific piperazine derivative.

Figure 1: Decision tree for optimizing chromatography of basic piperazine derivatives.

Protocol B: Structural Elucidation (¹H-NMR)

Objective: Confirmation of regio-chemistry (position of Br vs Aldehyde). Solvent: DMSO-d₆ (Preferred for solubility and preventing aldehyde hydration).

Key Resonance Assignments (Expected):

-

Aldehyde Proton (-CHO): A distinct singlet downfield at ~10.0 - 10.2 ppm .

-

Aromatic Region (3 protons on central ring):

-

H-2 (between Br and CHO): Doublet (small coupling) or Singlet at ~8.0 ppm.

-

H-6 (adjacent to CHO): Doublet at ~7.8 ppm.

-

H-5 (adjacent to Piperazine): Doublet at ~7.2 ppm (shielded by amine).

-

-

Benzyl Aromatic Protons: Multiplet at 7.3 - 7.4 ppm (5H).

-

Benzylic CH₂: Singlet at ~3.5 ppm .

-

Piperazine Ring: Two sets of triplets/broad singlets at ~3.0 - 3.4 ppm .

Critical Quality Attribute (CQA) Check:

-

If the Aldehyde peak (~10 ppm) is diminished and a broad singlet appears at ~12-13 ppm, the sample has oxidized to the carboxylic acid.

Impurity Profiling & Degradation Pathways

The primary degradation pathway is Autoxidation .

Reaction: R-CHO (Aldehyde) + ½ O₂ → R-COOH (Carboxylic Acid)

Detection: In the LC-MS method described in Section 3, the carboxylic acid impurity will elute earlier than the parent aldehyde due to increased polarity (lower LogP).

-

Parent RT: ~8.5 min

-

Impurity RT: ~6.5 - 7.0 min

-

Impurity Mass: [M+H]⁺ = 375.07 (+16 Da shift).

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24891855, 3-Bromobenzaldehyde derivatives. Retrieved from [Link]

-

Dolan, J. W. (2002). Tailing Peaks for Basic Compounds. LCGC North America. Retrieved from [Link]

-

International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Troubleshooting & Optimization

Identifying byproducts in 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde synthesis

Executive Summary & Reaction Logic

The Core Challenge:

The synthesis of 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde relies on a Nucleophilic Aromatic Substitution (

The Mechanism:

The aldehyde group (-CHO) at the C1 position acts as an electron-withdrawing group (EWG), activating the para-position (C4) and ortho-position (C3). Fluorine is a superior leaving group to bromine in

Critical Failure Points:

-

Over-reaction: Displacement of the C3-Bromine (rare, but possible under forcing conditions).

-

Oxidation: Conversion of the aldehyde to a carboxylic acid (storage/handling).

-

Stalled Kinetics: Reversible formation of iminium species between the amine and the aldehyde carbonyl.

Reaction Pathway & Impurity Map

The following diagram illustrates the primary synthetic pathway and the genesis of key byproducts.

Figure 1: Mechanistic pathway showing the selective SNAr route and competing side reactions.

Troubleshooting Guide (Q&A)

Scenario 1: "I see a peak at M+16 in my LC-MS spectrum."

Diagnosis: Auto-oxidation of the Aldehydes. Aldehydes are prone to oxidation in air, forming the corresponding carboxylic acid (4-(4-benzylpiperazin-1-yl)-3-bromobenzoic acid).

-

Root Cause: Exposure to atmospheric oxygen during reaction or workup; impure solvents containing peroxides.

-

Corrective Action:

-

Degas Solvents: Sparge reaction solvents (DMF/DMSO) with Nitrogen or Argon for 15 minutes prior to use.

-

Inert Atmosphere: Conduct the reaction strictly under

or Ar balloon. -

Workup Speed: Do not leave the crude mixture in solution for extended periods. Purify immediately or store the crude oil under inert gas at -20°C.

-

Scenario 2: "The reaction is stalled with ~20% unreacted aldehyde remaining."

Diagnosis: Iminium Ion Equilibrium or Base Depletion. The secondary amine of piperazine can attack the aldehyde carbonyl to form an unstable iminium ion. While reversible, this sequesters the nucleophile. Alternatively, the generated HF neutralizes the base.

-

Root Cause: Insufficient base stoichiometry or "soft" nucleophile trapping.

-

Corrective Action:

-

Base Stoichiometry: Ensure at least 2.5 equivalents of base (e.g.,

or -

Temperature: Increase temperature to 90-100°C. Higher heat favors the irreversible thermodynamic

product over the reversible kinetic carbonyl attack. -

Solvent Switch: If using Acetonitrile (reflux ~82°C), switch to DMF or DMSO to access higher temperatures.

-

Scenario 3: "I see a massive byproduct with high molecular weight (Bis-adduct)."

Diagnosis: Over-substitution (Bis-amination). Under forcing conditions, the piperazine may displace the bromine atom after displacing the fluorine, especially if the reaction runs too long or too hot.

-

Root Cause: Temperature >120°C or massive excess of 1-benzylpiperazine (>3 eq).

-

Corrective Action:

-

Control Equivalents: Use 1.1 to 1.2 equivalents of 1-benzylpiperazine. Do not use large excesses.

-

Monitor Temp: Keep reaction temperature below 110°C. The Br-C bond is stronger than F-C in

but will break under stress.

-

Scenario 4: "My product is an oil that won't crystallize."

Diagnosis: Residual Solvent (DMF/DMSO) or Benzylpiperazine. The product is a low-melting solid or oil. Residual high-boiling solvents like DMF prevent solidification.

-

Corrective Action:

-

Aqueous Wash: Thoroughly wash the organic extract with water (3x) and brine (1x) to remove DMF.

-

Acid/Base Wash: To remove excess 1-benzylpiperazine, wash the organic layer with dilute Citric Acid (5% aq). The product (weakly basic) will remain in the organic phase (or partition depending on pH—test small scale first), while the highly basic free piperazine is washed away. Note: The product has a basic piperazine moiety, so strong acid washes will extract the product too. Use column chromatography for final purification.

-

Validated Experimental Protocol

Objective: Synthesis of 4-(4-benzylpiperazin-1-yl)-3-bromobenzaldehyde via

Reagents:

-

3-Bromo-4-fluorobenzaldehyde (1.0 eq) [CAS: 77771-02-9][3][4]

-

1-Benzylpiperazine (1.2 eq) [CAS: 2759-28-6]

-

Potassium Carbonate (

), anhydrous (2.5 eq) -

Solvent: N,N-Dimethylformamide (DMF) or DMSO (Concentration: 0.5 M)

Procedure:

-

Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and a reflux condenser. Purge with Nitrogen.

-

Dissolution: Add 3-Bromo-4-fluorobenzaldehyde (1.0 eq) and 1-Benzylpiperazine (1.2 eq) to the flask.

-

Solvent & Base: Add anhydrous DMF (0.5 M relative to aldehyde) followed by

(2.5 eq).-

Why:

acts as an HF scavenger. Anhydrous conditions prevent hydrolysis.

-

-

Reaction: Heat the mixture to 80–90°C for 4–6 hours.

-

Monitor: Check via TLC (Hexane/EtOAc 7:3) or LCMS. Look for disappearance of the aldehyde peak.

-

-

Workup:

-

Purification: Flash column chromatography on silica gel.

-

Eluent: Gradient of 0%

30% Ethyl Acetate in Hexanes. -

Note: The product is less polar than the carboxylic acid impurity but more polar than the starting aldehyde.

-

Impurity Data Table

| Impurity | Relative Retention (HPLC) | Mass Shift (Da) | Origin | Prevention Strategy |

| Benzoic Acid Deriv. | 0.4 - 0.6 (Polar) | +16 | Air Oxidation | Inert atmosphere; rapid workup. |

| Bis-Piperazine | > 1.5 (Non-polar) | + ~158 | Over-reaction | Limit temp <100°C; limit amine equiv. |

| Des-bromo | ~1.0 | -79/+1 | Hydrodehalogenation | Avoid Pd contamination; avoid radical initiators. |

| Iminium Ion | Unstable | Variable | Kinetic Trap | Increase temp to drive thermodynamic product. |

References

-

Mechanism of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412.

- Fluorine vs Bromine Reactivity: Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier. (Classic text establishing F >> Br reactivity order in SNAr).

-

Synthesis of Piperazine-Benzaldehydes (Analogous Protocol): World Intellectual Property Organization, WO2013190320A1.[6] "Preparation of piperazine derivatives as inhibitors of Chk1." (Describes coupling of piperazines to halo-benzaldehydes).

-

Oxidation of Benzaldehydes: McNesby, J. R., & Heller, C. A. (1954). "Oxidation of Liquid Aldehydes by Molecular Oxygen." Chemical Reviews, 54(2), 325–346.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Bromo-4-fluorobenzaldehyde | 77771-02-9 [chemicalbook.com]

- 4. Synthesis routes of 3-Bromo-4-fluorobenzaldehyde [benchchem.com]

- 5. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-(4-Methylpiperazin-1-yl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis routes of 3-Bromo-4-fluorobenzaldehyde [benchchem.com]

Safe handling procedures for 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde

Technical Support Center: Safe Handling of 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde

Introduction: The Application Scientist’s Perspective

Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist. You are likely accessing this guide because you are working with 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde (CAS: 443777-04-6) , a high-value intermediate often used in the synthesis of bioactive scaffolds.[1]

This molecule is not just a "powder in a jar."[1][2][3][4] It is a polyfunctional building block containing an aldehyde (susceptible to oxidation), an aryl bromide (sensitive to light/transition metals), and a piperazine moiety (basic and prone to protonation). Successful experimentation depends as much on preserving the integrity of these functional groups as it does on your reaction design.[1]

The following guide replaces standard generic advice with chemically specific troubleshooting protocols.

Part 1: Critical Safety & First Aid (The "Red Alert" Zone)

Q: I spilled a small amount on my glove/skin. Is standard washing sufficient? A: Treat this compound as a potential sensitizer and lachrymator .[1] Because this molecule contains a benzylpiperazine motif (structurally related to bioactive CNS agents) and a benzaldehyde core, it possesses high lipophilicity, allowing it to penetrate dermal barriers more effectively than simple inorganic salts.

-

Immediate Action: Do not use organic solvents (ethanol/acetone) to wash skin; this increases absorption.[1] Wash with copious amounts of soap and water for 15 minutes.[1]

-

Glove Permeation: Standard latex gloves offer poor protection against halogenated aromatics.[1] Use Nitrile (minimum 5 mil thickness) or Double-gloving is required.[1]

Q: The compound is dusty.[1][5] What are the inhalation risks? A: Aldehyde derivatives are notorious for respiratory tract irritation.[1]

-

Symptom: Burning sensation in the nasopharynx or coughing.[1]

-

Protocol: All weighing must occur inside a certified chemical fume hood. If the solid is electrostatically charged and "flying," use an antistatic gun or weigh into a tall-form vial to minimize drift.[1]

Visual Guide: Exposure Response Workflow

Figure 1: Decision logic for immediate response to exposure events. Note the strict prohibition of organic solvents for skin cleanup.

Part 2: Storage & Stability (The "Shelf Life" Zone)

Q: My sample turned from yellow to dark brown. Is it still usable? A: Likely not without purification.[1] This color change indicates oxidative degradation .[1]

-

The Aldehyde: Aldehydes slowly oxidize to carboxylic acids (benzoic acid derivatives) upon exposure to air.[1]

-

The Amine: The piperazine nitrogen can form N-oxides or undergo photo-oxidation.[1]

-

The Bromide: Aryl bromides can liberate free bromine or radicals if exposed to UV light, deepening the color.[1]

Q: How do I store this to prevent degradation? A: You must control three variables: Temperature, Atmosphere, and Light.

| Variable | Requirement | Scientific Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Slows the kinetics of autoxidation and hydrolysis.[1] |

| Atmosphere | Inert (Argon or Nitrogen) | Displaces oxygen to prevent the aldehyde |

| Container | Amber Glass | Blocks UV light to prevent homolytic cleavage of the C-Br bond.[1] |

Q: Can I store it in solution? A: No. In solution (especially in chlorinated solvents like DCM or Chloroform), the amine moiety can react with the solvent over time (quaternization), and the aldehyde is more prone to hydration or acetal formation if traces of alcohol/water are present. Store as a solid only.

Visual Guide: Storage Logic Tree

Figure 2: Protocol for handling incoming shipments and maintaining long-term stability.

Part 3: Operational Handling & Synthesis (The "Bench" Zone)

Q: I'm trying to dissolve it for a reaction. Which solvents work best? A: The molecule is lipophilic.[1]

-

Good Solvents: Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Ethyl Acetate.

-

Poor Solvents: Water, Hexanes, Diethyl Ether (sparingly soluble).

-

Troubleshooting: If the compound does not dissolve in DCM, it may have oxidized to the corresponding carboxylic acid (which is less soluble in non-polar solvents). Check purity via TLC.

Q: I am running a Suzuki coupling. The reaction stalled. Why? A: The aldehyde group might be poisoning your catalyst.[1] Aldehydes can coordinate to Palladium (Pd) or undergo side reactions (like decarbonylation) under high temperatures.[1]

-

Solution: Protect the aldehyde as an acetal before the coupling, or use milder coupling conditions (e.g., Pd(dppf)Cl2 at lower temps).

-

Alternative: Ensure your base (e.g., K2CO3) isn't promoting an aldol condensation with other reagents.

Q: How do I monitor the reaction? (TLC Guide) A:

-

Stationary Phase: Silica Gel 60 F254.[1]

-

Mobile Phase: 20-40% Ethyl Acetate in Hexanes.[1]

-

Visualization:

Part 4: Waste Disposal & Decontamination

Q: How do I dispose of the solid waste? A: This compound contains Bromine (Halogen) and Nitrogen .[1]

-

Classification: Halogenated Organic Waste.[1]

-

Do NOT: Mix with oxidizing acids (Nitric acid) as this may generate bromine gas or explosive nitro-compounds.[1]

Q: I need to clean my glassware. It's sticky. A:

-

Rinse 1: DCM (dissolves the bulk organic).[1]

-

Rinse 2: Acetone.

-

Soak: 1M HCl (protonates the piperazine, making it water-soluble for final removal).

-

Final Wash: Detergent and water.[1]

References

-

Santa Cruz Biotechnology. 4-(4-Benzyl-1-piperazino)-3-bromo-benzaldehyde (CAS 443777-04-6) Product Data.[1] Retrieved from [1]

-

PubChem. 3-Bromobenzaldehyde (Substructure Safety Data). National Library of Medicine.[1] Retrieved from [1]

-

Sigma-Aldrich. Safety Data Sheet: 3-Bromobenzaldehyde.[1] Retrieved from [1]

-

National Institutes of Health (NIH). Stability of Synthetic Piperazines in Human Whole Blood.[1] (Demonstrates instability of piperazines at room temp). Retrieved from

Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Plan (CHP) and the specific SDS provided by your vendor before handling.[1]

Sources

Column chromatography conditions for 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde

Case ID: PUR-BPBA-001 Status: Active Guide Department: Chemical Process Development & Chromatography Support[1]

Compound Profile & Purification Challenge

Target Molecule: 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde Chemical Class: Aryl-piperazine / Benzaldehyde derivative CAS (Analogous): 1393656-78-6 (General class reference)[1][2]

The Technical Challenge: This molecule presents a classic "Push-Pull" chromatography conflict:

-

The Basic Trap (Piperazine): The tertiary amine nitrogens in the piperazine ring are basic (

). They will protonate upon contact with the acidic silanol groups ( -

The Stability Risk (Aldehyde): The aldehyde moiety is susceptible to oxidation (forming the carboxylic acid) and acetal formation if exposed to methanol under acidic conditions (active silica).[2]

The "Gold Standard" Protocols

Do not rely on a single solvent system.[1] We recommend Protocol A for initial attempts due to its milder nature, and Protocol B for difficult separations where the product is highly polar.[2]

Protocol A: The "TEA-Buffered" Non-Polar System (Recommended)

Best for: High purity requirements, avoiding halogenated solvents.[2]

| Parameter | Specification | Mechanism / Logic |

| Stationary Phase | Silica Gel 60 ( | Standard phase.[1] |

| Base Modifier | Triethylamine (TEA) , 1.0% v/v | CRITICAL: TEA competes for acidic silanol sites, preventing the piperazine ring from "sticking."[2] |

| Mobile Phase A | Hexanes (or Heptane) + 1% TEA | Non-polar carrier.[2] |

| Mobile Phase B | Ethyl Acetate (EtOAc) + 1% TEA | Polar eluent.[2] |

| Gradient | 0% | The product typically elutes between 20-35% EtOAc depending on loading. |

Application Note: Always flush the column with 2 CV of the starting mobile phase (containing TEA) before loading your sample. This "deactivates" the silica acidity prior to sample contact.

Protocol B: The "DCM/MeOH" System (High Polarity)

Best for: Stubbornly polar crude mixtures or when solubility in Hex/EtOAc is poor.[2]

| Parameter | Specification | Mechanism / Logic |

| Base Solvent | Dichloromethane (DCM) | Excellent solubility for aryl-piperazines.[1] |

| Polar Modifier | Methanol (MeOH) | High polarity to move the amine.[2] |

| Additive | Ammonium Hydroxide ( | Suppresses ionization of the amine.[2] |

| Isocratic Mix | DCM : MeOH : | Warning: Do not exceed 10% MeOH if possible to prevent acetal formation with the aldehyde. |

Troubleshooting Guide (Q&A)

Issue 1: "My product is streaking/tailing across the column."

Diagnosis: Unresolved interaction between the piperazine nitrogen and silica silanols. Solution:

-

Check your Modifier: Did you add Triethylamine (TEA) to both the Hexane and Ethyl Acetate bottles? If you only added it to one, the basicity gradient changes during the run.

-

Switch to Amine-Functionalized Silica: If available, use

-bonded silica cartridges.[1] These are neutral/basic and require no solvent modifiers.[1]

Issue 2: "I see a new spot appearing just below my product during the run."

Diagnosis: On-column oxidation.[1] Context: Benzaldehydes can oxidize to benzoic acids on active silica, especially if the run is slow (air exposure).[2] Solution:

-

Speed Up: Increase flow rate. Do not let the column sit overnight.

-

Inert Atmosphere: If using flash systems (e.g., Biotage/Teledyne), use Nitrogen instead of compressed air to drive the solvent.[2]

Issue 3: "The product co-elutes with the starting material (1-benzylpiperazine)."

Diagnosis: Both compounds are basic amines with similar polarities.[1] Solution:

-

Change Selectivity: Switch from MeOH/DCM to Acetone/Hexane (with 1% TEA). Acetone has different dipole selectivity than esters or alcohols.[1]

-

TLC Visualization: Ensure you are distinguishing them correctly. The product (aldehyde) will be UV active and stain with 2,4-DNP (orange/red spot).[2] The starting material (benzylpiperazine) is UV active but DNP negative (no carbonyl).[2]

Decision Logic & Workflow

The following diagram outlines the decision process for selecting the correct purification pathway based on Thin Layer Chromatography (TLC) results.

Figure 1: Solvent Selection Decision Tree.[1][2] Use TLC behavior to dictate the aggressiveness of the mobile phase modifier.

Step-by-Step Experimental Protocol (Protocol A)

Objective: Purify 1.0 g of crude 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde.

-

Slurry Preparation:

-

Column Setup:

-

Elution:

-

Load the dry sample powder on top of the column.

-

Gradient:

-

0-5 min: 100% Hexane (+1% TEA) [Flush non-polar impurities]

-

5-20 min: Linear ramp to 40% EtOAc (+1% TEA).

-

20-25 min: Hold at 40% EtOAc.

-

-

-

Fraction Collection:

References

-

Biotage Applications Group. (2023).[1][2] Strategies for the Purification of Amines.[4][5] Biotage Technical Notes.[1] [Link]

-

Reich, H. J. (2024).[1][2] Chromatography Techniques: Purification of Amines.[1][4][5] University of Wisconsin-Madison Organic Chemistry Data.[1] [Link]

-

Taniguchi, T., & Curran, D. P. (2012).[1][2][6] Silica gel promotes reductions of aldehydes...[6] (Context on Aldehyde/Silica reactivity). Organic Letters, 14(17), 4540-4543.[1][2][6] [Link]

Sources

- 1. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. biotage.com [biotage.com]

- 4. biotage.com [biotage.com]

- 5. Chromatography [chem.rochester.edu]

- 6. Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

1H NMR spectrum of 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde

Title: Structural Validation and Spectroscopic Profiling of 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde: A Comparative Guide

Executive Summary & Strategic Context

4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde is a high-value pharmacophore intermediate, frequently employed in the synthesis of kinase inhibitors and GPCR ligands. Its structural duality—combining a reactive aldehyde handle with an aryl bromide—makes it versatile but also prone to specific synthetic impurities (e.g., debromination or incomplete nucleophilic substitution).[1]

This guide moves beyond basic spectral listing. It provides a comparative diagnostic framework , enabling you to distinguish the target molecule from its critical synthetic precursors and potential byproducts using 1H NMR spectroscopy.

Structural Analysis & Signal Assignment

To interpret the spectrum accurately, we must deconstruct the molecule into three distinct magnetic environments.

The Theoretical Framework (Predicted Shifts in CDCl₃)

| Proton Environment | Label | Chemical Shift (δ ppm) | Multiplicity | Integration | Diagnostic Value |

| Aldehyde | H-a | 9.80 – 9.85 | Singlet (s) | 1H | Primary Confirmation. Loss of this signal indicates oxidation to acid or reduction to alcohol. |

| Aromatic (H2) | H-b | 8.00 – 8.05 | Doublet (d, J≈2.0 Hz) | 1H | Regio-marker. Deshielded by both –CHO and –Br. The small coupling (meta) confirms the 1,3,4-substitution pattern. |

| Aromatic (H6) | H-c | 7.70 – 7.75 | Doublet of Doublets (dd, J≈8.5, 2.0 Hz) | 1H | Coupling Partner. Shows ortho coupling to H5 and meta coupling to H2.[1] |

| Aromatic (H5) | H-d | 7.05 – 7.15 | Doublet (d, J≈8.5 Hz) | 1H | Shielding Indicator. Upfield shift confirms the electron-donating effect of the piperazine nitrogen. |

| Benzyl Aromatics | H-e | 7.25 – 7.40 | Multiplet (m) | 5H | Integration Reference. Used to normalize integration values. |

| Benzylic CH₂ | H-f | 3.55 – 3.60 | Singlet (s) | 2H | Purity Check. Sharp singlet; splitting or broadening suggests salt formation or aggregation. |

| Piperazine (N-Ar) | H-g | 3.10 – 3.20 | Broad Triplet (t) | 4H | Proximal Ring. Deshielded by the aniline nitrogen. |

| Piperazine (N-Bn) | H-h | 2.60 – 2.70 | Broad Triplet (t) | 4H | Distal Ring. Shielded relative to H-g. |

Note on Solvent Effects: In DMSO-d6, expect the aldehyde proton to shift slightly downfield (~9.90 ppm) and the aliphatic signals to sharpen due to higher solubility and reduced aggregation.

Comparative Analysis: Target vs. Alternatives

In a drug development context, "alternatives" often refer to the precursors (what you started with) or impurities (what went wrong). Distinguishing these is critical for Go/No-Go decisions.

Comparison A: Target vs. Precursor (3-Bromo-4-fluorobenzaldehyde)

Context: The synthesis typically involves an SNAr reaction where 1-benzylpiperazine displaces the fluorine.[1]

-

Target Spectrum: Shows distinct aliphatic signals (piperazine + benzyl CH₂) in the 2.5–3.6 ppm region.

-

Precursor Spectrum: The aliphatic region is completely silent. The aromatic region shows complex F-H coupling (quartet-like splitting) which collapses into cleaner doublets/singlets upon successful substitution.

-

Diagnostic Action: If you see signals in the 2.5–3.6 ppm range but the integration is low (< 10H total), the reaction is incomplete.

Comparison B: Target vs. Debrominated Analog (4-(4-Benzylpiperazin-1-yl)benzaldehyde)

Context: Palladium-catalyzed cross-couplings or aggressive reduction conditions can accidentally remove the bromine.

-

Target (Brominated):

-

H2 Signal: ~8.05 ppm (d).[2] The bromine deshields this proton significantly.

-

Symmetry: Asymmetric aromatic region (ABX system).

-

-

Alternative (Debrominated):

-

H2/H6 Signals: Shift upfield to ~7.70 ppm and become equivalent (part of an AA'BB' system).

-

Symmetry: The aromatic region simplifies to two distinct doublets (integrating 2H each).[3]

-

-

Diagnostic Action: Check the region between 7.90–8.10 ppm. Absence of a signal here indicates loss of bromine.

Visualization of Structural Logic

The following diagram illustrates the connectivity and the specific proton environments discussed above.

Caption: Structural connectivity map highlighting the three primary diagnostic checkpoints for NMR validation.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and trustworthiness (E-E-A-T), follow this standardized protocol.

Step 1: Sample Preparation

-

Weigh 10–15 mg of the dried solid.

-

Why: Lower concentrations (<5 mg) may lose the aldehyde signal to baseline noise; higher concentrations (>20 mg) can cause aggregation of the piperazine, broadening the aliphatic peaks.[1]

-

-

Dissolve in 0.6 mL CDCl₃ (99.8% D) containing 0.03% TMS .

-

Alternative: If solubility is poor (cloudy solution), switch to DMSO-d6. Note that water in DMSO (3.33 ppm) may overlap with the piperazine signals.

-

-

Filtration: Filter through a glass wool plug directly into the NMR tube to remove inorganic salts (e.g., KBr/NaBr from the synthesis) which degrade field homogeneity (shimming).

Step 2: Acquisition Parameters (400 MHz equivalent)

-

Pulse Angle: 30° (allows faster repetition).

-

Relaxation Delay (d1): 2.0 seconds.

-

Critical: The aldehyde proton has a long T1 relaxation time. A short delay (<1s) will suppress its integration, leading to false purity calculations.[1]

-

-

Scans (ns): 16 (minimum) to 64.

-

Spectral Width: -2 to 14 ppm.

Step 3: Processing & Integration Logic

-

Phase & Baseline: Apply automatic phase correction followed by a manual polynomial baseline correction.

-

Referencing: Set TMS to 0.00 ppm (or residual CHCl₃ to 7.26 ppm).

-

Normalization: Set the integral of the Benzylic CH₂ (3.55 ppm) to 2.00 .

-

Why: The aldehyde proton can be variable due to relaxation; the benzyl aromatic region overlaps with solvent satellites. The CH₂ singlet is the most stable internal standard.

-

Troubleshooting & Impurity Profiling

Use this decision tree (visualized below) to interpret "dirty" spectra.

Caption: Logical decision tree for identifying common synthetic failures based on NMR spectral features.

References

-

BenchChem. (2025).[3][4] A Comparative Analysis of the 1H NMR Spectrum of 4-Bromobenzaldehyde. Retrieved from [1]

-

National Institutes of Health (NIH). (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives. (Confirming piperazine/benzaldehyde shifts). Retrieved from [1]

-

Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [1]

-

ChemicalBook. (2025).[4] 3-Bromobenzaldehyde Spectral Data. Retrieved from [1]

Sources

- 1. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]

- 2. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

Purity Assessment of 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde by HPLC

A Comparative Guide to Method Selection: High-pH Stability vs. Traditional Acidic Conditions

Executive Summary & Comparison Overview

In the synthesis of bioactive scaffolds, 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde (CAS: 443777-04-6) serves as a critical intermediate.[1] Its structural duality—combining a lipophilic bromobenzaldehyde core with a highly basic piperazine moiety—presents a classic chromatographic challenge.[1]

This guide compares two distinct HPLC methodologies for assessing the purity of this compound:

-

The "Product" (Recommended): A High-pH Reversed-Phase Method utilizing hybrid-particle technology.[1]

-

The "Alternative" (Traditional): A standard Low-pH Formic Acid Method utilizing conventional silica C18.[1]

Verdict: While traditional acidic methods are common for screening, they fail to provide accurate purity data for this specific compound due to severe peak tailing and resolution loss caused by the piperazine nitrogen. The High-pH Method is the superior choice, offering a self-validating system with sharp peak shapes and superior impurity discrimination.[1]

Technical Analysis: The "Piperazine Problem"

To understand the method selection, one must understand the molecule.

-

The Basic Center: The N4-nitrogen of the piperazine ring is a tertiary aliphatic amine with a pKa of approximately 8.5–9.0.

-